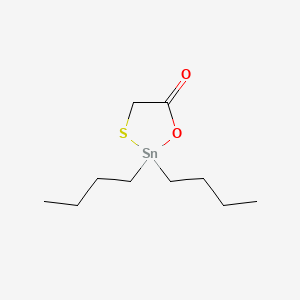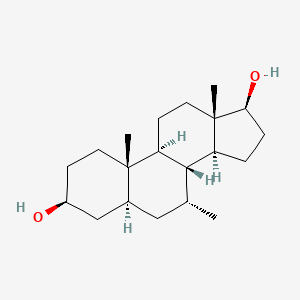
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol is a synthetic steroid belonging to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have significant effects on scalp and body hair in humans . The molecular formula of this compound is C20H34O2, and it has a molecular weight of 306.4828 .
Méthodes De Préparation
The synthesis of 7alpha-Methyl-5alpha-androstane-3beta,17beta-diol involves multiple steps, including acetylation, reduction, ring-opening, oxidation, elimination, oximation, rearrangement, hydrolysis, and addition reactions . These reactions are carried out under specific conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these steps to scale up the process while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol has various scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of steroids.
Medicine: It is investigated for its potential therapeutic applications in treating conditions related to androgen deficiency and other hormonal imbalances.
Industry: It is used in the development of new steroid-based drugs and as a precursor in the synthesis of other steroid compounds.
Mécanisme D'action
The mechanism of action of 7alpha-Methyl-5alpha-androstane-3beta,17beta-diol involves its interaction with androgen receptors and other molecular targets. It exerts its effects by binding to these receptors, leading to the activation or inhibition of specific signaling pathways. This compound has been implicated as a regulator of gonadotropin secretion and has effects on the HPA axis, mediated by estrogen receptor beta (ERbeta) .
Comparaison Avec Des Composés Similaires
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol can be compared with other similar compounds, such as:
5alpha-Androstane-3beta,17alpha-diol: This compound is a major metabolite of testosterone with androgenic activity and is involved in the regulation of gonadotropin secretion.
5alpha-Androstane-3alpha,17beta-diol: This compound is a metabolite of testosterone and has been studied for its effects on cancer cell growth and neurotoxicity.
1this compound: This compound shares a similar structure and has similar biological activities.
The uniqueness of this compound lies in its specific molecular structure and its distinct effects on androgen receptors and signaling pathways.
Propriétés
Numéro CAS |
7642-54-8 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(3S,5S,7R,8R,9S,10S,13S,14S,17S)-7,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O2/c1-12-10-13-11-14(21)6-8-19(13,2)16-7-9-20(3)15(18(12)16)4-5-17(20)22/h12-18,21-22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,17+,18+,19+,20+/m1/s1 |
Clé InChI |
ABKKSPPWUYAREL-NZPOWLKHSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2C[C@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C)O |
SMILES canonique |
CC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


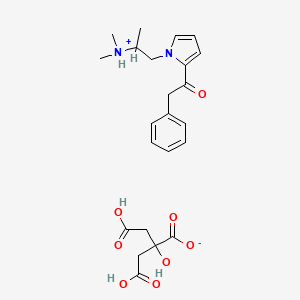
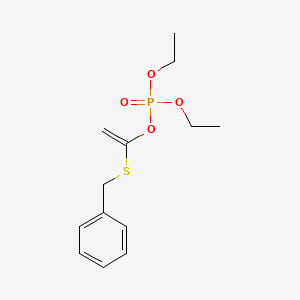

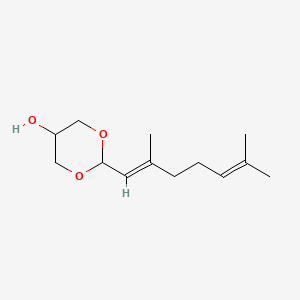
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)


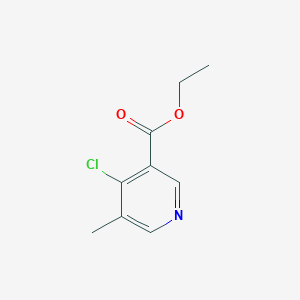
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
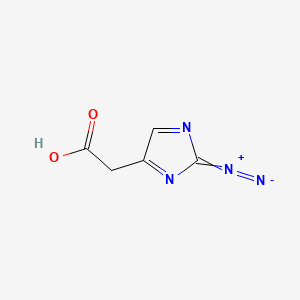

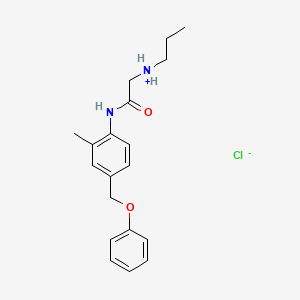
![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)
